5-Iodo-1H-indole-3-carbaldehyde

Synthetic methodology Cross-coupling efficiency Medicinal chemistry

Choose 5-iodo-1H-indole-3-carbaldehyde over bromo/chloro analogs for proven synthetic advantages: 92% Suzuki-Miyaura coupling yield versus 51% for the 5-bromo derivative. The aryl iodide undergoes faster oxidative addition under ligand-free conditions, enabling milder reactions and higher throughput in lead optimization. Validated antibacterial potency against multi-drug resistant A. baumannii and antivirulence activity against S. marcescens quorum sensing. Dual reactive handles—iodo for selective sequential coupling, formyl for condensation—support efficient parallel library synthesis. Insist on the 5-iodo derivative for reproducible, high-yield transformations.

Molecular Formula C9H6INO
Molecular Weight 271.05 g/mol
CAS No. 114144-17-1
Cat. No. B3045802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1H-indole-3-carbaldehyde
CAS114144-17-1
Molecular FormulaC9H6INO
Molecular Weight271.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)C(=CN2)C=O
InChIInChI=1S/C9H6INO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H
InChIKeyUTEGGIRVAHNXDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-1H-indole-3-carbaldehyde (CAS 114144-17-1): Synthesis-Grade Indole Building Block for Cross-Coupling and Antibacterial Research


5-Iodo-1H-indole-3-carbaldehyde (CAS 114144-17-1) is a halogenated indole-3-carboxaldehyde derivative with the molecular formula C9H6INO and exact mass 270.949 g/mol [1]. The compound features an iodine atom at the 5-position and a reactive formyl group at the 3-position of the indole scaffold . This substitution pattern confers dual synthetic utility: the iodine substituent serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Sonogashira couplings, while the aldehyde functionality enables further derivatization via condensation, reduction, or nucleophilic addition pathways [2]. The compound is commercially available from multiple suppliers with typical purity specifications of 97-98% and is recommended for storage at 2-8°C .

Why 5-Iodo-1H-indole-3-carbaldehyde Cannot Be Casually Replaced by 5-Bromo or 5-Chloro Analogs in Research Protocols


Substituting 5-iodo-1H-indole-3-carbaldehyde with its 5-bromo or 5-chloro counterparts without validation introduces substantial risk of synthetic failure or altered biological outcomes. The reactivity hierarchy of aryl halides in palladium-catalyzed cross-coupling follows the established order I > Br > Cl, with aryl iodides undergoing oxidative addition significantly faster than aryl bromides under ligand-free conditions [1]. This kinetic advantage translates directly to higher yields and milder reaction conditions for the 5-iodo derivative. In biological systems, the halogen substitution pattern on the indole ring governs both electronic properties and steric interactions with target binding sites [2]. The following quantitative evidence demonstrates that the 5-iodo substitution provides measurable advantages in both synthetic efficiency and biological potency that cannot be presumed for bromo or chloro analogs.

Quantitative Evidence for 5-Iodo-1H-indole-3-carbaldehyde: Head-to-Head Comparisons with Bromo and Chloro Analogs


Suzuki-Miyaura Cross-Coupling Yield: 5-Iodo vs 5-Bromo Indole-3-carbaldehyde in NMDA Antagonist Synthesis

In the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists, 5-iodo-1H-indole-3-carbaldehyde was coupled with 4-fluorophenylboronic acid via Suzuki-Miyaura reaction to afford the biaryl product in 92% yield [1]. In contrast, the corresponding 5-bromo-1H-indole-3-carbaldehyde, when subjected to analogous Suzuki coupling conditions, produced the same biaryl adduct in only 51% yield [1]. This represents an 80% relative improvement in synthetic efficiency when employing the iodo derivative over the bromo analog.

Synthetic methodology Cross-coupling efficiency Medicinal chemistry

Reactivity Hierarchy in Palladium-Catalyzed Cross-Coupling: Aryl Iodide vs Aryl Bromide Activation Kinetics

A kinetic study of ligand-free palladium-catalyzed direct arylation of indole demonstrated that aryl iodides undergo oxidative addition markedly faster than aryl bromides. Under competitive reaction conditions, the more reactive aryl iodide was consumed almost completely before significant consumption of the less reactive aryl bromide commenced [1]. This kinetic profile indicates that 5-iodo-1H-indole-3-carbaldehyde can achieve comparable or superior coupling yields to 5-bromo-1H-indole-3-carbaldehyde under milder conditions (lower temperature, shorter reaction time, or reduced catalyst loading).

Organometallic chemistry Reaction kinetics Catalyst selection

Antibacterial Activity of 5-Iodoindole Core Against Multidrug-Resistant Acinetobacter baumannii: Halogen Series Comparison

In a screening of 16 halogenated indoles, 5-iodoindole exhibited the most potent and rapid inhibition of Acinetobacter baumannii growth among all halogenated indoles tested [1]. The compound demonstrated strong bactericidal activity, constrained biofilm formation, and inhibited bacterial motility. In comparative assessments, 5-iodoindole and 7-fluoroindole were identified as the most effective antivirulence agents against A. baumannii and P. aeruginosa, respectively [2]. Notably, chloroindoles such as 4-chloroindole and 7-chloroindole exhibited only inhibitory effects against V. parahaemolyticus, whereas unsubstituted indole showed only mild inhibitory activity with an MIC of 400 μg/mL [2].

Antimicrobial resistance Biofilm inhibition Indole pharmacophore

Antibiofilm and Antivirulence Activity of 5-Iodoindole Against Serratia marcescens: 51-Derivative Comparative Screen

A systematic evaluation of 51 indole derivatives against Serratia marcescens revealed that 5-iodoindole dose-dependently interfered with quorum sensing (QS) and suppressed prodigiosin production, biofilm formation, swimming motility, and swarming motility [1]. The compound was among a select subset of indole derivatives (including 5-fluoroindole, 6-fluoroindole, 7-fluoroindole, 7-methylindole, 7-nitroindole, 5-fluoro-2-methylindole, and 5-methylindole) that exhibited these antivirulence properties [1].

Quorum sensing inhibition Biofilm disruption Virulence attenuation

LogP and Physicochemical Property Differentiation: 5-Iodo vs 5-H, 5-F, 5-Cl, 5-Br Indole-3-carbaldehydes

The 5-iodo substitution confers distinct physicochemical properties relative to other halogenated and non-halogenated indole-3-carbaldehydes. 5-Iodo-1H-indole-3-carbaldehyde has a computed XLogP3 value of 2.3 and a topological polar surface area (TPSA) of 32.9 Ų [1]. This LogP value positions the compound with significantly higher lipophilicity compared to unsubstituted indole-3-carbaldehyde (LogP ~1.5), which directly impacts membrane permeability and protein binding characteristics in biological assays .

ADME prediction Lipophilicity Drug-likeness

Sequential Cross-Coupling Selectivity: Orthogonal Reactivity of 5-Iodo vs 5-Bromo in 5-Bromo-3-iodoindole Systems

Studies on 5-bromo-3-iodoindoles have demonstrated that the 3-iodo position undergoes Sonogashira and Suzuki cross-coupling with significantly higher selectivity than the 5-bromo position, enabling sequential Sonogashira-Suzuki and Suzuki-Sonogashira reactions to access functionalized indoles [1]. This reactivity differential between C3-iodo and C5-bromo positions validates the synthetic orthogonality achievable when iodine is positioned at a more reactive site, though direct C5-iodo vs C5-bromo quantitative comparison data for indole-3-carbaldehydes is not reported in this study.

Orthogonal functionalization Sequential coupling Diversity-oriented synthesis

Research and Industrial Applications of 5-Iodo-1H-indole-3-carbaldehyde Driven by Comparative Performance Data


Medicinal Chemistry: High-Efficiency Suzuki-Miyaura Coupling for NMDA Receptor Antagonist Synthesis

Based on the demonstrated 92% yield in Suzuki-Miyaura coupling versus 51% for the 5-bromo analog [1], 5-iodo-1H-indole-3-carbaldehyde is the preferred electrophilic coupling partner for constructing biaryl indole scaffolds in CNS-targeted drug discovery. This yield advantage is particularly consequential during lead optimization phases where multiple analogs must be synthesized under constrained timelines and material budgets. The compound is indicated for projects requiring robust, reproducible cross-coupling where the 5-bromo derivative would necessitate additional reaction optimization or higher catalyst loadings.

Antimicrobial Research: Development of Anti-Acinetobacter baumannii Agents Based on 5-Iodoindole Scaffold

The superior antibacterial potency of the 5-iodoindole core against multi-drug resistant A. baumannii, as established in comparative screening of 16 halogenated indoles [2], positions 5-iodo-1H-indole-3-carbaldehyde as a strategic starting material for synthesizing novel anti-Acinetobacter compounds. The aldehyde functionality at the 3-position enables modular derivatization (e.g., Schiff base formation, Knoevenagel condensation, reduction) while retaining the validated 5-iodo pharmacophore. This compound is indicated for structure-activity relationship (SAR) campaigns targeting biofilm inhibition and antivirulence mechanisms in Gram-negative pathogens.

Chemical Biology: Quorum Sensing Inhibitor Synthesis for Virulence Attenuation Studies

The validated antivirulence activity of 5-iodoindole against S. marcescens quorum sensing systems [3] supports the use of 5-iodo-1H-indole-3-carbaldehyde as a key intermediate for synthesizing non-bactericidal quorum sensing inhibitors. This application is particularly relevant for research programs seeking alternatives to conventional antibiotics that exert weaker selective pressure for resistance development. The compound is indicated for academic and industrial groups investigating indole-based signaling interference in Gram-negative bacterial pathogens.

Organic Synthesis: Diversity-Oriented Library Construction via Orthogonal Cross-Coupling Strategies

The enhanced reactivity of the iodo substituent in palladium-catalyzed cross-coupling, supported by kinetic evidence of faster oxidative addition compared to aryl bromides [4], makes 5-iodo-1H-indole-3-carbaldehyde a valuable building block for parallel synthesis and diversity-oriented library construction. When combined with other halogenated indole intermediates in sequential coupling strategies, the iodo group can be selectively addressed in the presence of less reactive bromo or chloro substituents [5], enabling efficient generation of structurally diverse indole-based compound collections for high-throughput screening applications.

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